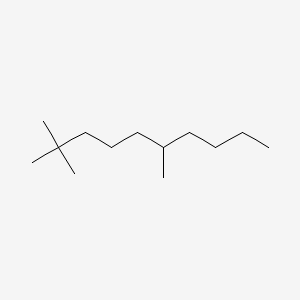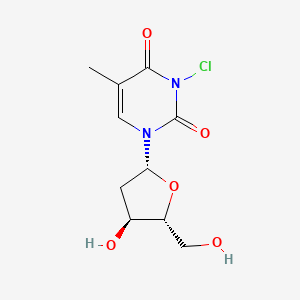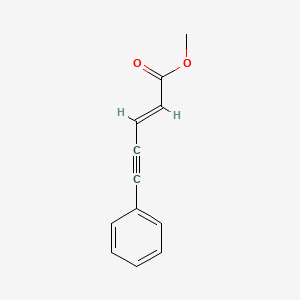![molecular formula C19H22Cl2N4O2 B15348747 Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 68877-36-1](/img/structure/B15348747.png)
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound characterized by its azo group and multiple substituents on the benzene ring. This compound is part of the azo dyes family, which are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves a diazotization reaction followed by azo coupling. The process starts with the preparation of a diazonium salt from an aniline derivative, which is then coupled with a phenol or an aromatic amine to form the azo compound. The reaction conditions include maintaining a low temperature to prevent decomposition and using a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: : The azo group can be oxidized to form nitro compounds.
Reduction: : The azo group can be reduced to form hydrazo compounds.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: : Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Hydrazo derivatives of the compound.
Substitution: : Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: : Employed in the textile and dye industries for coloring fabrics and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- exerts its effects involves its interaction with molecular targets and pathways. The azo group can participate in redox reactions, influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in antimicrobial activity or antioxidant properties.
Comparison with Similar Compounds
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is compared with other similar azo compounds, such as:
Acetamide, N-(2,4-dichlorophenyl)-: : Similar structure but different positions of chlorine atoms.
Acetamide, N-(2,6-dichlorophenyl)-: : Different positions of chlorine atoms and substituents.
These compounds share the azo group and acetamide moiety but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
68877-36-1 |
|---|---|
Molecular Formula |
C19H22Cl2N4O2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c1-5-25(6-2)18-10-16(22-12(3)26)17(11-19(18)27-4)24-23-15-9-13(20)7-8-14(15)21/h7-11H,5-6H2,1-4H3,(H,22,26) |
InChI Key |
CKNZDJWXNOMZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)


![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)

![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)

![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)

![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)


